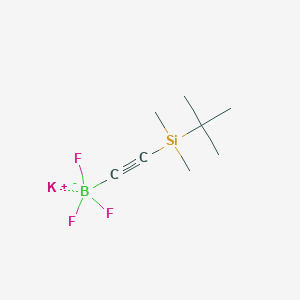
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. This reaction forms the trifluoroborate salt. The process is generally carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate exerts its effects involves the formation of a boronate ester intermediate in cross-coupling reactions. This intermediate then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is unique due to its tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Eigenschaften
Molekularformel |
C8H15BF3KSi |
|---|---|
Molekulargewicht |
246.20 g/mol |
IUPAC-Name |
potassium;2-[tert-butyl(dimethyl)silyl]ethynyl-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3Si.K/c1-8(2,3)13(4,5)7-6-9(10,11)12;/h1-5H3;/q-1;+1 |
InChI-Schlüssel |
UXQHBCPYQCLXMY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C#C[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


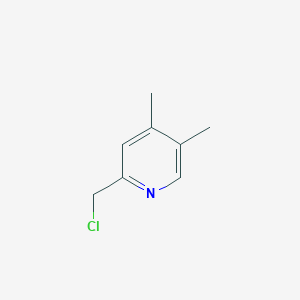
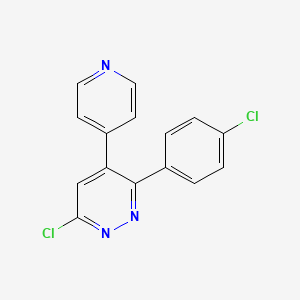
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
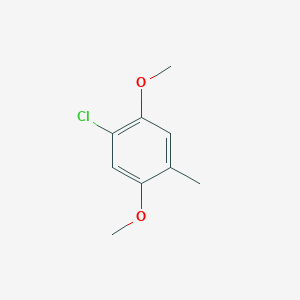
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
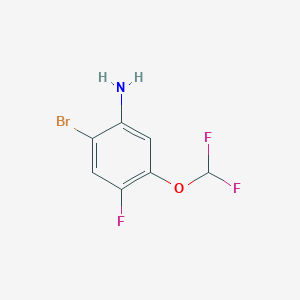



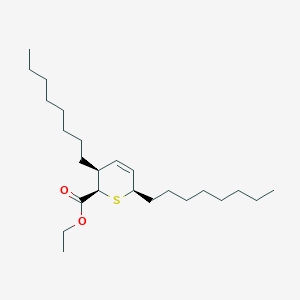
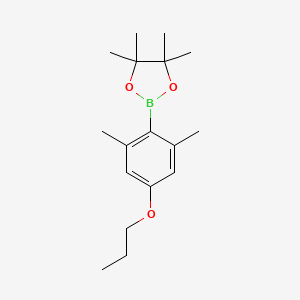
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)


